molecular formula C45H47N11O6 B12385471 PROTAC BTK Degrader-6

PROTAC BTK Degrader-6

Cat. No.: B12385471
M. Wt: 837.9 g/mol
InChI Key: SPGWKNITNYHIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC BTK Degrader-6 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade Bruton’s tyrosine kinase (BTK). This compound has shown significant potential in treating B-cell malignancies and autoimmune diseases by selectively degrading BTK, a key protein involved in B-cell receptor signaling .

Preparation Methods

The synthesis of PROTAC BTK Degrader-6 involves the conjugation of a ligand for BTK with a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PROTAC BTK Degrader-6 undergoes several types of chemical reactions:

Scientific Research Applications

PROTAC BTK Degrader-6 has a wide range of scientific research applications:

Mechanism of Action

PROTAC BTK Degrader-6 exerts its effects through a mechanism involving the ubiquitin-proteasome system:

Comparison with Similar Compounds

PROTAC BTK Degrader-6 is unique compared to other similar compounds due to its high selectivity and potency in degrading BTK. Similar compounds include:

This compound stands out due to its specific design and effectiveness in targeting and degrading BTK, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C45H47N11O6

Molecular Weight

837.9 g/mol

IUPAC Name

5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C45H47N11O6/c46-41-39-40(29-6-9-33(10-7-29)62-32-4-2-1-3-5-32)50-56(42(39)48-27-47-41)30-14-16-53(17-15-30)38(58)26-52-20-18-51(19-21-52)23-28-24-54(25-28)31-8-11-34-35(22-31)45(61)55(44(34)60)36-12-13-37(57)49-43(36)59/h1-11,22,27-28,30,36H,12-21,23-26H2,(H2,46,47,48)(H,49,57,59)

InChI Key

SPGWKNITNYHIGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CC(=O)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Origin of Product

United States

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